molecular formula C10H14O B3050135 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one CAS No. 2384-50-1

4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one

Cat. No. B3050135
CAS RN: 2384-50-1
M. Wt: 150.22 g/mol
InChI Key: RZWOGVZREQGWCL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one” are not fully available. The molecule has a molar refractivity of 43.77 and a molar volume of 151.7 cm^3/mol .

Scientific Research Applications

Allelochemical Metabolism in Plants

4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one (HHO) has been identified as an allelopathic substance influencing allelochemical metabolism in plants like Eupatorium adenophorum. A study demonstrated the response of phenylalanine ammonia-lyase and cinnamate 4-hydroxylase genes to HHO treatment, indicating its significance in understanding plant interactions and biochemical processes (Pei et al., 2012).

Crystallography and Structural Chemistry

In the field of crystallography, HHO-related compounds have been investigated for their structural properties. A study on the molecular host/guest/impurity inclusion complex involving HHO highlighted its significance in understanding crystal structures and compositions, essential for material science and chemistry (Guzei & Miles, 2016).

Water Quality and Microbial Metabolites

HHO is structurally related to geosmin, a compound impacting water quality through taste and odor issues. Research has been conducted on the biological production of geosmin and its effects on drinking water, emphasizing the relevance of HHO in environmental studies and microbiology (Jüttner & Watson, 2007).

Natural Compound Isolation

Studies have isolated unique compounds structurally related to HHO from various plants, contributing to the field of natural product chemistry and potential pharmaceutical applications. For instance, a unique compound from Eryngium creticum was identified, demonstrating the diversity of natural compounds and their potential uses (Ayoub et al., 2003).

Organic Synthesis and Medicinal Chemistry

HHO derivatives have been synthesized and evaluated for their potential as cytotoxic agents against cancer cells, indicating the compound's significance in medicinal chemistry and drug development (Ahmed et al., 2020).

Environmental and Agricultural Applications

Research has also explored the role of HHO in ecological contexts, such as its allelopathic effects on other plants and its potential transformation into eco-friendly organic fertilizers, showcasing its relevance in agriculture and environmental sustainability (Jiao et al., 2020).

properties

IUPAC Name

4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-6,8-9H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWOGVZREQGWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C=CC(=O)CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498928
Record name 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one

CAS RN

2384-50-1
Record name 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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